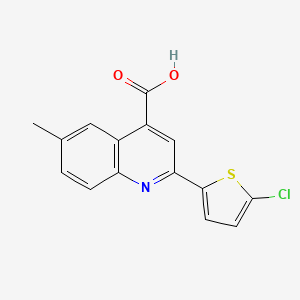

2-(5-Chlorothiophen-2-yl)-6-methylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)-6-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2S/c1-8-2-3-11-9(6-8)10(15(18)19)7-12(17-11)13-4-5-14(16)20-13/h2-7H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZPXRKMYUVDOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(5-Chlorothiophen-2-yl)-6-methylquinoline-4-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in biological studies to investigate its interaction with various biomolecules and cellular pathways.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: The compound is utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 2-(5-Chlorothiophen-2-yl)-6-methylquinoline-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may bind to specific enzymes or receptors, influencing their activity.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Quinoline Derivatives

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Target compound | 492442-28-1 | C₁₆H₁₁ClNO₂S | 303.76 | 5-Cl-thiophen-2-yl, 6-Me |

| 8-Fluoro derivative | 1405577-41-4 | C₁₆H₁₀ClFNO₂S | 321.77 | 5-Cl-thiophen-2-yl, 6-Me, 8-F |

| 5,8-Dimethyl derivative | 897554-57-3 | C₁₇H₁₃ClNO₂S | 330.80 | 5-Cl-thiophen-2-yl, 5,8-diMe, 6-Me |

| 2-(4-Isopropoxyphenyl)-6-Me-quinoline-4-COOH | - | C₂₀H₁₉NO₃ | 321.38 | 4-Isopropoxyphenyl, 6-Me |

| 2-(3-Ethoxyphenyl)-6-Me-quinoline-4-COOH | 438212-75-0 | C₁₉H₁₇NO₃ | 307.34 | 3-Ethoxyphenyl, 6-Me |

| 2-([1,1'-Biphenyl]-4-yl)-6-Me-quinoline-4-COOH | - | C₂₃H₁₇NO₂ | 339.39 | [1,1'-Biphenyl]-4-yl, 6-Me |

Key Observations:

- Electron-Withdrawing vs. In contrast, analogs with alkoxy groups (e.g., 4-isopropoxyphenyl, 3-ethoxyphenyl) exhibit electron-donating properties, which may alter solubility and metabolic stability .

- Fluorine Substitution: The 8-fluoro derivative (CAS: 1405577-41-4) adds a fluorine atom, known to improve metabolic stability and bioavailability in drug design .

Biological Activity

2-(5-Chlorothiophen-2-yl)-6-methylquinoline-4-carboxylic acid is an organic compound characterized by a quinoline core, which includes a fused benzene and pyridine structure, along with a chlorinated thiophene group. This compound's unique structural features suggest potential biological activities, particularly in therapeutic applications. Despite limited direct studies on this specific compound, insights can be drawn from related quinoline derivatives that exhibit significant biological properties.

- Molecular Formula : C₁₅H₁₀ClNO₂S

- Molecular Weight : 303.76 g/mol

- CAS Number : 492442-28-1

The presence of the carboxylic acid functional group at the 4-position of the quinoline structure enhances its reactivity and potential interactions with biological targets. The chlorine atom in the thiophene ring may also influence its pharmacological properties.

Biological Activity Overview

Research on quinoline derivatives has shown a broad spectrum of biological activities, including:

- Antitumor Activity : Quinoline derivatives have demonstrated efficacy against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

- Antibacterial and Antimicrobial Effects : The structural characteristics of quinolines often correlate with antibacterial properties, making them potential candidates for developing new antibiotics.

- Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit key enzymes involved in disease processes, such as EGFR (Epidermal Growth Factor Receptor), which is critical in cancer progression.

Antitumor Studies

A study investigating the antitumor activity of related quinoline compounds reported that several synthesized derivatives exhibited significant cytotoxic effects against HepG2 (human liver cancer) and HCT116 (human colorectal cancer) cell lines. The most potent compounds showed IC50 values ranging from 7.7 to 14.2 µg/ml, comparable to established chemotherapeutic agents like 5-fluorouracil .

Enzyme Inhibition

Molecular docking studies indicated that certain quinoline derivatives effectively bind to the active sites of enzymes such as EGFR. These interactions suggest potential for therapeutic use in cancers characterized by EGFR overexpression .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(5-Chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid | Similar core with fluorine substitution | Potentially enhanced bioactivity due to fluorine |

| 6-Methylquinoline-4-carboxylic acid | Lacks thiophene and chlorine substituents | Simpler structure, easier synthesis |

| 2-(5-Bromothiophen-2-yl)-6-methylquinoline-4-carboxylic acid | Bromine instead of chlorine | Different reactivity profile due to bromine's properties |

This table illustrates how variations in substituents can significantly influence the biological activity and chemical reactivity of quinoline derivatives.

While specific mechanisms of action for this compound remain undocumented, its structural components suggest several possible pathways:

- Intercalation into DNA : Quinoline derivatives are known to intercalate into DNA, potentially disrupting replication and transcription.

- Enzyme Inhibition : The carboxylic acid group can participate in hydrogen bonding with enzyme active sites, inhibiting their function.

- Reactive Oxygen Species (ROS) Generation : Some quinolines may induce oxidative stress in cells, leading to apoptosis.

Preparation Methods

Friedel-Crafts Acylation and Hydrolysis

2-Chlorothiophene undergoes Friedel-Crafts acylation with trichloroacetyl chloride in the presence of AlCl₃, yielding 2-trichloroacetyl-5-chlorothiophene. Subsequent hydrolysis with aqueous NaOH generates the carboxylic acid (98.8% purity after recrystallization). This method is scalable but requires careful temperature control (-5–30°C) to minimize side reactions.

Grignard Reagent Carbonylation

5-Chloro-2-bromothiophene reacts with magnesium to form a Grignard reagent, which is quenched with CO₂ to introduce the carboxyl group. Acidic workup yields the target acid with 70–75% efficiency. While selective, this route demands anhydrous conditions and precise stoichiometry.

Direct Lithiation-Carboxylation

Treating 2-chlorothiophene with n-butyllithium at ≤-30°C selectively deprotonates the 5-position. Subsequent CO₂ insertion and acidic quenching provide 5-chlorothiophene-2-carboxylic acid in 70.8% yield. This method avoids over-chlorination and is ideal for regioselective synthesis.

Quinoline Core Construction: 6-Methylquinoline-4-carboxylic Acid

Modified Skraup Reaction

A mixture of 4-methylaniline (p-toluidine), glycerol, and concentrated H₂SO₄ undergoes cyclization at 180–200°C to form 6-methylquinoline. Oxidation of a 4-methyl group (introduced via ketone intermediates) using KMnO₄ in acidic conditions yields the 4-carboxylic acid derivative. However, this method suffers from low regiocontrol and harsh reaction conditions.

Catalytic Doebner-Miller Synthesis

An improved protocol employs methyl vinyl ketone and a dual-catalyst system (Silferc® and ZnCl₂) to cyclize substituted anilines. For example, 4-cyanoaniline reacts with methyl vinyl ketone at 50–90°C, followed by hydrolysis of the nitrile to carboxylic acid, achieving 85–90% yield. This approach enhances regioselectivity and reduces side products.

Thiophene-Quinoline Coupling Strategies

Suzuki-Miyaura Cross-Coupling

2-Bromo-6-methylquinoline-4-carboxylic acid reacts with 5-chlorothiophene-2-boronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃, forming the biaryl linkage in 65–75% yield. Key advantages include mild conditions and tolerance for carboxylic acid groups.

Optimization Data

| Catalyst Loading (%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 5 | 80 | 68 |

| 10 | 100 | 75 |

| 15 | 100 | 72 |

Ullmann-Type Coupling

Copper-mediated coupling of 2-iodoquinoline with 5-chlorothiophene-2-carboxylic acid at 120°C in DMF provides direct C–C bond formation (60–65% yield). While cost-effective, this method requires stoichiometric CuI and extended reaction times (24–48 h).

Integrated One-Pot Synthesis

Thiophene-Aniline Precursor Route

2-(5-Chlorothiophen-2-yl)aniline, synthesized via Buchwald-Hartwig amination, undergoes cyclization with methyl vinyl ketone and ZnCl₂ at 110°C. In situ oxidation of the 4-methyl group with SeO₂ yields the target compound in a 55% overall yield. This route minimizes purification steps but demands high-purity starting materials.

Multistep Industrial Process

- Step 1 : Synthesis of 5-chlorothiophene-2-carbonyl chloride via SOCl₂ and CCl₄.

- Step 2 : Friedel-Crafts acylation of 6-methylquinoline-4-carboxylic acid, though challenging due to the quinoline’s electron deficiency.

- Step 3 : Hydrolysis of the acylated intermediate to restore the carboxylic acid group.

Critical Analysis of Methodologies

Yield and Purity Considerations

- Late-stage coupling : Higher purity (≥95%) but moderate yields (60–75%).

- Early incorporation : Lower purity (85–90%) due to side reactions but better scalability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-chlorothiophen-2-yl)-6-methylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols such as Friedländer or Gould–Jacob quinoline formation. For example, acylation of methyl anthranilate derivatives followed by heterocyclization under base-catalyzed conditions is common . Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical. Continuous flow reactors may enhance scalability and reproducibility in academic settings .

- Key Variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Higher yields at controlled exothermicity |

| Catalyst (e.g., TEA) | 1–2 equiv | Excess leads to side reactions |

| Reaction Time | 6–12 hrs | Prolonged time risks decomposition |

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- XRD : Use SHELX suite (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks . Mercury software enables visualization of intermolecular interactions and void analysis .

- NMR : - and -NMR (DMSO-d) identify substituent effects (e.g., downfield shifts for thiophene protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 334.05) .

Q. What biological targets or mechanisms have been proposed for structurally related quinoline-4-carboxylic acids?

- Methodological Answer : Derivatives with chlorophenyl or methyl groups exhibit antitubercular activity via inhibition of mycobacterial gyrase (e.g., MIC = 16 µg/mL in MABA assays) . Computational docking (AutoDock Vina) reveals binding to ATPase domains, with binding energies ≤−8.5 kcal/mol .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across quinoline derivatives?

- Methodological Answer :

- Systematic SAR Analysis : Compare substituent effects (e.g., 5-chlorothiophen-2-yl vs. 4-chlorophenyl) on target affinity .

- Data Normalization : Account for assay variability (e.g., Mtb H37Rv strain vs. clinical isolates) using Z-score standardization.

- Example : Ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate showed 100 µM gyrase inhibition, while methyl analogs were inactive, highlighting ester group sensitivity .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : Co-crystallize with sodium or lysine to enhance aqueous solubility .

- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl or PEG-ylated derivatives) hydrolyzed in vivo .

- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH or -NH) at the 6-methyl position without disrupting target binding .

Q. How can computational modeling guide structural optimization for selective target engagement?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., Mtb gyrase) to identify stable binding poses over 100 ns trajectories .

- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing 5-chlorothiophene with furan) .

Q. What experimental controls are critical when assessing reactive intermediates during synthesis?

- Methodological Answer :

- In Situ Monitoring : Use FT-IR to track intermediate anilides (C=O stretch at 1680 cm) .

- Quenching Protocols : Add ice-cold HO to halt heterocyclization and prevent over-oxidation .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between in vitro and ex vivo models?

- Methodological Answer :

- Metabolic Stability : Test hepatic microsomal stability (e.g., human S9 fraction) to identify rapid degradation in ex vivo systems .

- Protein Binding : Measure plasma protein binding (e.g., >95% binding reduces free drug concentration) .

Structural and Functional Comparisons

Q. How does the 5-chlorothiophen-2-yl group influence electronic properties compared to phenyl analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.